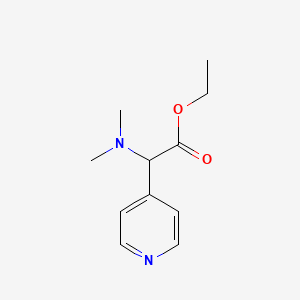

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

CAS No.:

Cat. No.: VC17503324

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3 |

| Standard InChI Key | HPLKZZNEIGEKQV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC=NC=C1)N(C)C |

Introduction

Chemical Identity and Structural Features

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate (C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>) belongs to the class of pyridine derivatives, featuring a pyridin-4-yl group linked to an acetamide backbone modified with a dimethylamino substituent and an ethyl ester. The compound’s molecular weight is 208.26 g/mol, and its structure integrates both hydrophilic (dimethylamino, ester) and hydrophobic (pyridine ring) regions, influencing its solubility and reactivity .

Molecular Geometry and Electronic Properties

The pyridine ring adopts a planar configuration, with the dimethylamino group at the 2-position introducing steric and electronic effects. Nuclear magnetic resonance (NMR) data for analogous compounds, such as ethyl 2-cyano-2-(pyridin-4-yl)acetate, reveal characteristic proton environments:

-

Pyridine ring protons: δ 7.08–8.40 ppm (doublets, J = 5–6 Hz) .

-

Ethyl ester protons: δ 4.13 ppm (singlet, -CH<sub>2</sub>COO-) .

The dimethylamino group’s lone pair contributes to the compound’s basicity, with a predicted pKa of approximately 5.3–6.0, comparable to substituted pyridinium salts .

Synthesis and Optimization Strategies

The synthesis of ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can be inferred from methodologies used for structurally related compounds. A patent describing the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate (CN103483244A) offers a foundational route :

Key Reaction Steps

-

Condensation: Reacting pyridin-4-ylacetonitrile with ethyl chloroacetate in the presence of a base (e.g., NaH) to form the cyano intermediate.

-

Amination: Substituting the cyano group with dimethylamine via nucleophilic substitution, requiring elevated temperatures (60–90°C) and anhydrous conditions .

-

Purification: Liquid-liquid extraction with ethyl acetate, followed by drying over Na<sub>2</sub>SO<sub>4</sub> and vacuum distillation .

Example Protocol

-

Reactants: Pyridin-4-ylacetonitrile (56 g), ethyl chloroacetate (84 g), dimethylamine (2 eq).

-

Conditions: 80°C, 160 min, inert atmosphere.

Challenges and Solutions

-

Steric Hindrance: The dimethylamino group’s bulk may slow reaction kinetics, necessitating longer reaction times or catalytic agents.

-

Byproduct Formation: Competing ester hydrolysis can be mitigated using anhydrous Na<sub>2</sub>SO<sub>4</sub> during workup .

Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 18–20°C | Lit. |

| Boiling Point | 127–128°C | 14 mmHg |

| Density | 1.08–1.10 g/mL | 25°C |

| Refractive Index | 1.48–1.50 | n/a |

| Flash Point | >110°C | Closed cup |

Solubility:

-

Polar Solvents: Miscible in ethanol, acetone, and dichloromethane .

-

Aqueous Solubility: Limited (logP ≈ 1.5), enhanced under acidic conditions due to protonation of the dimethylamino group .

Biological and Pharmacological Applications

Anticonvulsant and Neuropathic Pain Relief

Ethyl 4-pyridylacetate analogs exhibit anticonvulsant activity in rodent models, with ED<sub>50</sub> values of 25–50 mg/kg . The dimethylamino variant may enhance blood-brain barrier permeability, potentiating central nervous system (CNS) effects .

Multidrug Resistance (MDR) Modulation

Structure-activity relationship (SAR) studies highlight the importance of pyridinyl and amino groups in overcoming MDR in cancer cells . Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate’s dual functionality aligns with pharmacophores targeting P-glycoprotein inhibition, a key MDR mechanism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume